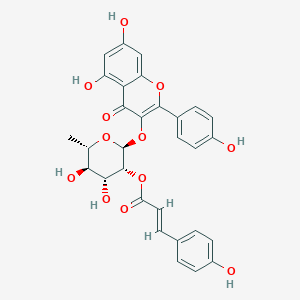
2''-O-E-p-Coumaroylafzelin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’'-O-E-p-Coumaroylafzelin is a natural product that belongs to the class of flavonoidsThe compound has a molecular formula of C30H26O12 and a molecular weight of 578.52 g/mol .
Méthodes De Préparation
2’'-O-E-p-Coumaroylafzelin can be extracted from natural sources such as Neolitsea aciculata. The extraction process involves using a mechanical stirrer at room temperature with 70% ethanol (v/v) for 24 hours. The ethanol solution is then concentrated using a rotary evaporator at temperatures not exceeding 45°C. The resulting gel-like substance is further extracted using solvents like hexane, ethyl acetate, butanol, and water .
Analyse Des Réactions Chimiques
2’'-O-E-p-Coumaroylafzelin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2’'-O-E-p-Coumaroylafzelin has several scientific research applications. It is used in the study of flavonoids and polyphenolic compounds, which are known to mitigate the risk of chronic diseases by counteracting oxidative stress and inflammation. The compound has been identified as a potential biomarker for dietary flavonoid intake in human serum . Additionally, it has been studied for its tyrosinase inhibitory activities, making it a candidate for research in skin-related conditions .
Mécanisme D'action
The mechanism of action of 2’'-O-E-p-Coumaroylafzelin involves its interaction with molecular targets such as tyrosinase. It acts as a competitive inhibitor of tyrosinase, reducing the production of melanin. This activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine . The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2’‘-O-E-p-Coumaroylafzelin is similar to other acylated flavonoids such as 3’‘,4’‘-Di-O-p-coumaroylafzelin. it is unique in its specific structure and biological activities. While both compounds exhibit tyrosinase inhibitory activities, 2’'-O-E-p-Coumaroylafzelin has been shown to have a stronger binding affinity to the enzyme .
List of Similar Compounds::- 3’‘,4’'-Di-O-p-coumaroylafzelin
- Rhamnazin 3-rutinoside
- 2-galloyl-1,4-galactarolactone methyl ester
- Cyclocommunin
Propriétés
Formule moléculaire |
C30H26O12 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c1-14-24(36)26(38)29(41-22(35)11-4-15-2-7-17(31)8-3-15)30(39-14)42-28-25(37)23-20(34)12-19(33)13-21(23)40-27(28)16-5-9-18(32)10-6-16/h2-14,24,26,29-34,36,38H,1H3/b11-4+/t14-,24-,26+,29+,30-/m0/s1 |
Clé InChI |
XTSAKAIOOOOJPS-OKOXDJDNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
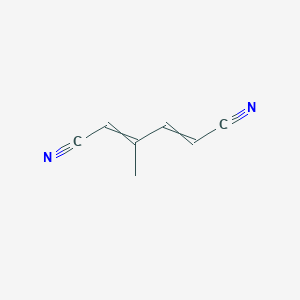
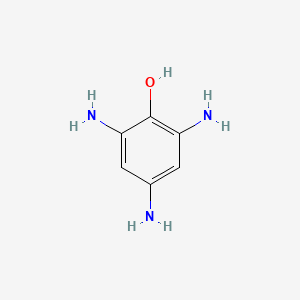
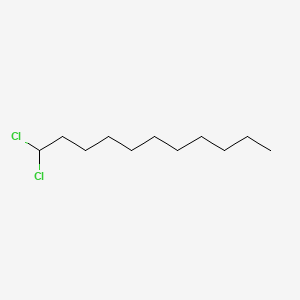
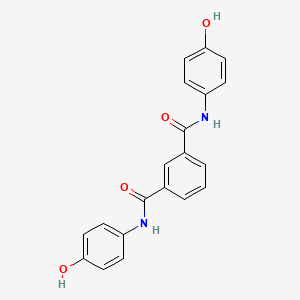
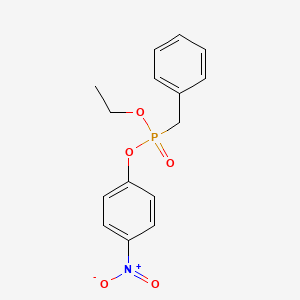
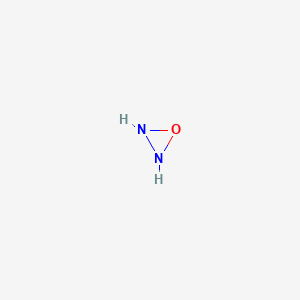
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)


![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
